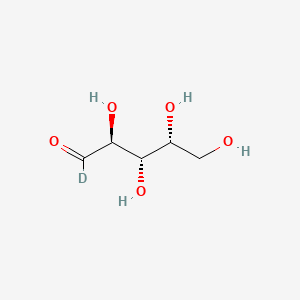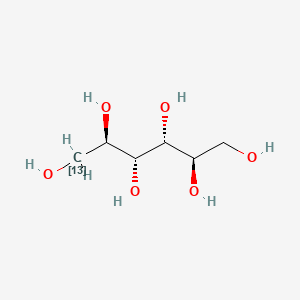![molecular formula C5H10O5 B583941 D-[1,3-13C2]Ribose CAS No. 478511-79-4](/img/structure/B583941.png)
D-[1,3-13C2]Ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Efficient biosynthesis of D-ribose has been achieved using a novel co-feeding strategy in Bacillus subtilis without acid formation . This strategy is critical as it affects the cell concentration, the productivity of D-ribose, and especially the formation of by-products .Molecular Structure Analysis
D-ribose is a monosaccharide with five carbons, thus called a pentose sugar . Its molecular formula is represented as C5H10O5 . The structural formula of ribose can be represented in two forms: Linear and cyclic .Chemical Reactions Analysis
D-ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is involved in the production of adenosine triphosphate, the energy-carrying molecule generated by cellular respiration and by the pentose phosphate pathway .Physical And Chemical Properties Analysis
D-ribose is a white, crystalline solid that is highly soluble in water . It has a sweet taste, similar to other sugars, and is often used as a sweetening agent in food and beverage products .Applications De Recherche Scientifique
Congestive Heart Failure (CHF) Management
D-Ribose has potential clinical applications in managing congestive heart failure (CHF). It’s an essential component of the respiratory system and its supplementation may have beneficial effects . CHF continues to be the leading cause of disease-associated death, and D-Ribose could play a role in managing this condition .
Diabetes Management
D-Ribose also shows promise in the management of diabetes and its complications . It’s a part of the skeletal system and its supplementation could potentially help manage various complications of diabetes .
Rehabilitation Following Myocardial Ischemia-Reperfusion
D-Ribose could be used for rehabilitation following myocardial ischemia-reperfusion . This is a condition where the heart muscle is damaged or dies because of reduced blood flow. D-Ribose could potentially help in the recovery process .
Cardiovascular Disease Treatment
D-Ribose has shown promise in pre-clinical and subsequent clinical investigations by regenerating myocardial ATP levels and improving diastolic dysfunction following myocardial ischemia . This could potentially help in the treatment of cardiovascular diseases .
Systolic Dysfunction Treatment
D-Ribose could potentially help in the treatment of systolic dysfunction . This is a condition where the heart can’t pump with enough force to push a sufficient amount of blood into the circulation .
Diastolic Dysfunction Treatment
D-Ribose could potentially help in the treatment of diastolic dysfunction . This is a condition where the heart can’t fill with enough blood during the diastolic phase .
Chiral Recognition
D-Ribose can be used for chiral recognition . In a study, β-cyclodextrin(β-CD)-coated Ag NPs aggregate after adding D-ribose, so that D-/L-ribose can be identified using visual colorimetry and/or surface-enhanced Raman spectroscopy (SERS) .
Propriétés
IUPAC Name |
(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-VNDXAVFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[1,3-13C2]Ribose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)









